molecular formula C27H42O3 B1239013 25-Hydroxy-24-oxocalciol

25-Hydroxy-24-oxocalciol

Cat. No.: B1239013
M. Wt: 414.6 g/mol
InChI Key: DDZHNKIBJQESJA-AHMPPUFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-hydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

1. Role in Cancer Research

25-Hydroxy-24-oxocalciol, as a metabolite of vitamin D, has been studied in the context of cancer, particularly colon cancer. Research shows that colon carcinomas have elevated expressions of enzymes related to vitamin D metabolism, including 25-hydroxyvitamin D-24-hydroxylase (24-OHase). This enzyme is involved in the metabolism of 25-hydroxy-vitamin D3, suggesting a potential role in the progression of colon cancer (Bareis et al., 2001).

2. Lipoprotein Distribution and Biological Variation

Studies have investigated the distribution and variation of oxysterols, including 24S- and 27-hydroxycholesterol, in human subjects. These oxysterols play a key role in cholesterol homeostasis and are primarily transported with HDL and LDL. Understanding their distribution and variation provides insights into cholesterol metabolism and associated diseases (Burkard et al., 2007).

3. Regulation of Metabolism

Oxysterols like 25-hydroxycholesterol are implicated in metabolic regulation. Their presence in tissues and response to physiological perturbations are crucial for understanding metabolic processes. Analytical methods have been developed to accurately determine their concentrations, shedding light on their regulatory roles (Zhang et al., 2001).

4. Role in Neurological Disorders

Research on oxysterols has extended to neurology, where their concentrations in cerebrospinal fluid are studied to understand the integrity of blood-brain and blood-cerebrospinal fluid barriers. This is particularly relevant in the context of diseases like Alzheimer's (Leoni et al., 2003).

5. Biochemical Synthesis and Applications

This compound derivatives have been synthesized for potential applications in medicine, particularly for controlling calcium metabolism. These derivatives are useful in the synthesis of active vitamin D3, which has wide-ranging implications in health and disease (Colas et al., 2008).

6. Impact on Cholesterol Metabolism

The cholesterol metabolite 25-hydroxycholesterol has been studied in the context of bladder cancer. Its role in promoting proliferation and epithelial-to-mesenchymal transition indicates its potential oncogenic roles, which may have broader implications in cholesterol metabolism and cancer biology (Wang et al., 2020).

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one

InChI

InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,27-/m1/s1

InChI Key

DDZHNKIBJQESJA-AHMPPUFCSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

SMILES

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

24-keto-25-hydroxyvitamin D3
25-hydroxy-24-oxocholecalciferol
25-hydroxy-24-oxovitamin D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy-24-oxocalciol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
25-Hydroxy-24-oxocalciol

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